![molecular formula C14H22N2O B12895064 4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline CAS No. 648901-33-1](/img/structure/B12895064.png)
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE is an organic compound that features a pyrrolidine ring substituted with an isopropyl group and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Methoxyaniline Moiety: The final step involves coupling the pyrrolidine derivative with 4-methoxyaniline using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-HYDROXYANILINE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-CHLOROANILINE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
CAS No. |
648901-33-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
4-methoxy-3-(1-propan-2-ylpyrrolidin-3-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-6-11(9-16)13-8-12(15)4-5-14(13)17-3/h4-5,8,10-11H,6-7,9,15H2,1-3H3 |
InChI Key |
HETDDJQJBIZRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
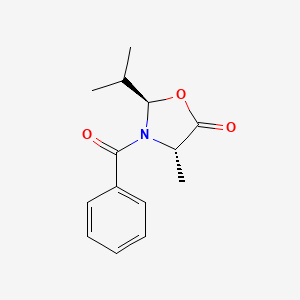
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
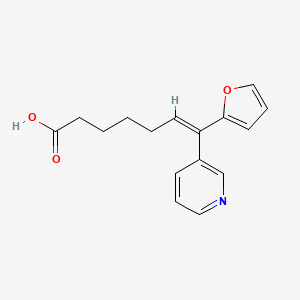
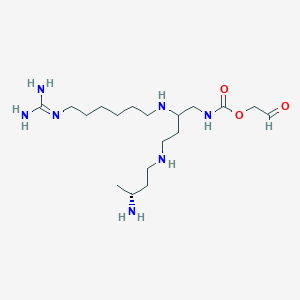
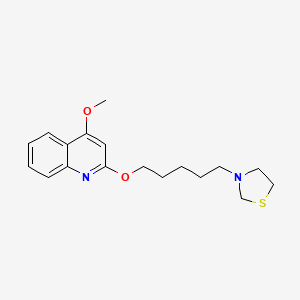
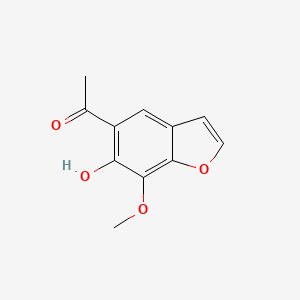
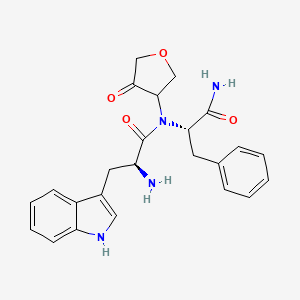
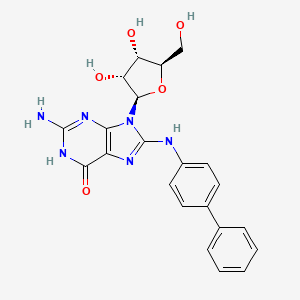
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)

